molecular formula C13H16F3IN2O2S B14130230 1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide CAS No. 55526-60-8

1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide

Cat. No.: B14130230
CAS No.: 55526-60-8
M. Wt: 448.25 g/mol
InChI Key: JLQSCXOLKZYSNR-UHFFFAOYSA-M
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Description

1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide is a complex organic compound that belongs to the class of benzoimidazolium salts. This compound is characterized by the presence of a trifluoromethylsulfonyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide typically involves the following steps:

    Formation of the benzoimidazole core: This is achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Introduction of the trifluoromethylsulfonyl group: This step involves the reaction of the benzoimidazole derivative with trifluoromethanesulfonic anhydride in the presence of a base.

    Quaternization: The final step involves the alkylation of the benzoimidazole derivative with ethyl iodide to form the desired iodide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:

    Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

    Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, due to the presence of the trifluoromethylsulfonyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed depend on the type of reaction. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as ionic liquids and catalysts.

Mechanism of Action

The mechanism of action of 1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide involves its interaction with various molecular targets. The trifluoromethylsulfonyl group is highly electronegative, which can influence the reactivity of the compound. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Comparison

1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide is unique due to the presence of both ethyl and methyl groups on the benzoimidazole core, as well as the trifluoromethylsulfonyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.

Properties

CAS No.

55526-60-8

Molecular Formula

C13H16F3IN2O2S

Molecular Weight

448.25 g/mol

IUPAC Name

1,3-diethyl-2-methyl-5-(trifluoromethylsulfonyl)benzimidazol-1-ium;iodide

InChI

InChI=1S/C13H16F3N2O2S.HI/c1-4-17-9(3)18(5-2)12-8-10(6-7-11(12)17)21(19,20)13(14,15)16;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

JLQSCXOLKZYSNR-UHFFFAOYSA-M

Canonical SMILES

CCN1C(=[N+](C2=C1C=C(C=C2)S(=O)(=O)C(F)(F)F)CC)C.[I-]

Origin of Product

United States

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